

An In-depth Technical Guide to Rehmapicroside: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Rehmapicroside*

Cat. No.: *B150532*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmapicroside, a monoterpenoid glycoside isolated from the roots of *Rehmannia glutinosa*, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological effects of **Rehmapicroside**. Detailed experimental protocols for its extraction, analysis, and evaluation of its biological activities are presented. Furthermore, this guide elucidates the key signaling pathways modulated by **Rehmapicroside**, namely the PINK1/Parkin and PI3K/Akt pathways, with illustrative diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Rehmapicroside is chemically identified as (3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid.[1] Its chemical identity is further defined by the following identifiers:

- CAS Number: 104056-82-8[1]

- Molecular Formula: C₁₆H₂₆O₈[1]
- SMILES: CC1=C(C(CC[C@H]1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)(C)C(=O)O[1]

Physicochemical Properties

Rehmapicroside is a white crystalline powder.[2] While specific quantitative data for some physical properties are not readily available in the literature, its general characteristics and solubility have been reported.

Property	Value/Description	Source
Molecular Weight	346.37 g/mol	[1]
Appearance	White crystalline powder	[2]
Solubility	Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, and acetone.	[2][3]
Storage Conditions	Store at 2-8°C, protected from light. Stock solutions can be stored at -20°C for up to two weeks or -80°C for up to six months.	[3][4]
Melting Point	Data not available	
Boiling Point	Data not available	
Water Solubility	Data not available	

Biological Activities and Pharmacological Effects

Rehmapicroside exhibits a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antitumor effects.

Neuroprotective Activity

Rehmapicroside has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury.[2] Studies have shown that it can ameliorate infarct size and improve neurological deficit scores in animal models.[2] The primary mechanism underlying this neuroprotection is attributed to the inhibition of peroxynitrite-mediated mitophagy.[2]

Key Mechanisms:

- Directly scavenges peroxynitrite (ONOO^-).[2]
- Reduces reactive oxygen species (O_2^-) and ONOO^- levels.[2]
- Regulates apoptosis by up-regulating Bcl-2 and down-regulating Bax and Caspase-3.[2]
- Inhibits the expression of NADPH oxidases and iNOS.[2]
- Prevents the translocation of PINK1 and Parkin to mitochondria, thereby inhibiting excessive mitophagy.[2]

Anticancer Activity

In vitro studies have shown that **Rehmapicroside** can inhibit the proliferation of hepatocellular carcinoma (HCC) cell lines in a dose-dependent manner.[4] It also inhibits cell migration and invasion and induces G2/M phase cell cycle arrest.[4] A key mechanism in its anticancer effect is the suppression of AKT activation, which can enhance the chemosensitivity of cancer cells.

Anti-inflammatory and Antioxidant Activities

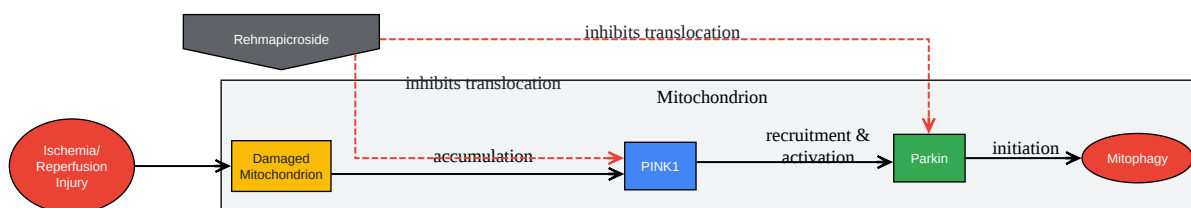
The neuroprotective and anticancer activities of **Rehmapicroside** are closely linked to its anti-inflammatory and antioxidant properties. By scavenging reactive oxygen species and inhibiting pro-inflammatory enzymes like iNOS, **Rehmapicroside** helps to mitigate cellular damage caused by oxidative stress and inflammation.[2]

Signaling Pathways

Rehmapicroside exerts its biological effects by modulating key cellular signaling pathways.

PINK1/Parkin-Mediated Mitophagy Pathway

In the context of neuroprotection, **Rehmapicroside** inhibits excessive mitophagy induced by ischemia-reperfusion injury. This is achieved by preventing the translocation of PINK1 and Parkin to the mitochondria, key steps in the initiation of mitophagy.

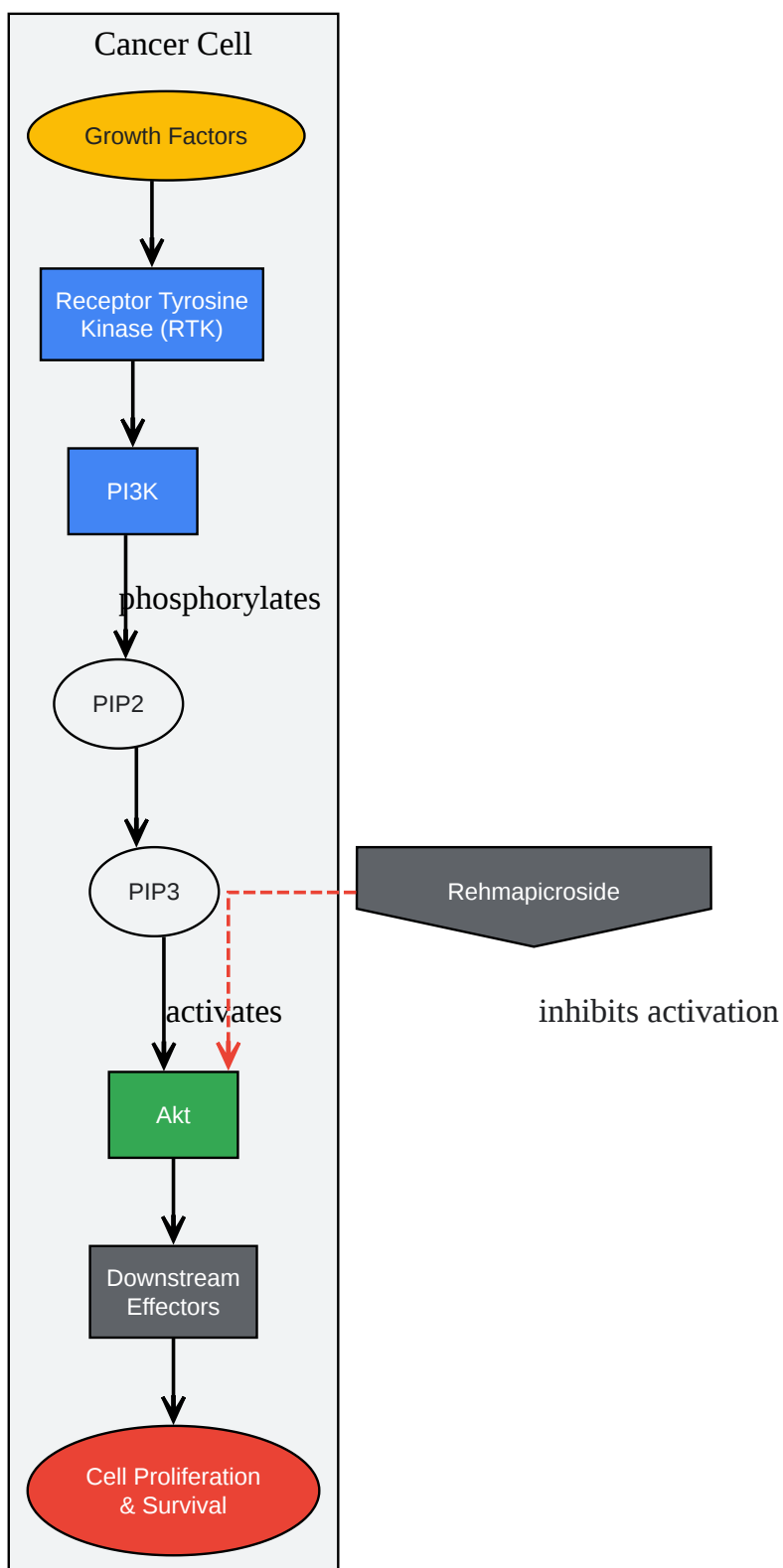


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Rehmapicroside inhibits PINK1/Parkin-mediated mitophagy.

PI3K/Akt Signaling Pathway

Rehmapicroside's anticancer activity is associated with the suppression of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting Akt activation, **Rehmapicroside** can promote apoptosis and inhibit the proliferation of cancer cells.



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Rehmapicroside suppresses the PI3K/Akt signaling pathway.

Experimental Protocols

Extraction and Isolation of Rehmapicroside

Source Material: Dried roots of *Rehmannia glutinosa*.

Protocol:

- **Grinding:** The dried roots are pulverized into a coarse powder.
- **Extraction:** The powdered material is extracted with 95% ethanol under reflux.
- **Concentration:** The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Purification:** The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- **Further Purification:** Fractions containing **Rehmapicroside** are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure **Rehmapicroside**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- **Column:** C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- **Mobile Phase:** A gradient of acetonitrile and water (containing an acidic modifier like formic acid or phosphoric acid).
- **Detection:** UV detection at approximately 210-230 nm.
- **Flow Rate:** Typically 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H -NMR and ^{13}C -NMR spectroscopy are used to elucidate the structure of **Rehmapicroside**. The chemical shifts and coupling constants of the protons and carbons are compared with literature data for structural confirmation.

Mass Spectrometry (MS):

- Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **Rehmapicroside**, further confirming its identity.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reoxygenation Model)

Cell Line: PC12 cells.

Protocol:

- Cell Culture: PC12 cells are cultured in appropriate media and conditions.
- OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N_2 , 5% CO_2) for a specific duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation (OGD).
- Reoxygenation and Treatment: The OGD medium is replaced with normal culture medium, and the cells are treated with various concentrations of **Rehmapicroside** (e.g., 12.5-100 μM) for 24 hours.
- Cell Viability Assessment: Cell viability is determined using assays such as the MTT or CCK-8 assay.
- Biochemical Assays: Cellular levels of reactive oxygen species, and the expression of apoptosis-related proteins (Bcl-2, Bax, Caspase-3) and mitophagy-related proteins (PINK1, Parkin) are measured using appropriate kits and techniques like Western blotting.

In Vitro Anticancer Assay (Cell Proliferation)

Cell Lines: Hepatocellular carcinoma cell lines (e.g., HepG2, SNU-739).

Protocol:

- **Cell Seeding:** Cells are seeded in 96-well plates at an appropriate density.
- **Treatment:** After 24 hours, the cells are treated with various concentrations of **Rehmapicroside** (e.g., 0-100 μ M) for 24-72 hours.
- **Cell Proliferation Assay:** Cell proliferation is measured using the MTT or CCK-8 assay. The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated.
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve.

Conclusion

Rehmapicroside is a promising natural compound with multifaceted pharmacological activities. Its neuroprotective effects, mediated through the inhibition of mitophagy, and its anticancer potential via the suppression of the Akt signaling pathway, highlight its therapeutic potential. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for further research and development of **Rehmapicroside** as a potential therapeutic agent. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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